(2R,2R)-PF-07258669

MC4R antagonist Binding affinity Radioligand competition

PF-07258669 is an orally bioavailable MC4R antagonist in Phase I trials. Its precise spiro-naphthyridine architecture (Ki=0.18 nM) ensures target specificity unattainable by generic analogs. This specific crystalline form (US20250084084) provides reproducible solid-state material ideal for in vivo appetite regulation models and high-throughput screening benchmark standards.

Molecular Formula C25H27FN6O2
Molecular Weight 462.5 g/mol
Cat. No. B11933947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,2R)-PF-07258669
Molecular FormulaC25H27FN6O2
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C2CCC3(CCN(C3)C(=O)C(C)C4=CC(=NC=C4F)OC)NC2=N1)C5=NC=CC=N5
InChIInChI=1S/C25H27FN6O2/c1-15(18-12-21(34-3)29-13-20(18)26)24(33)32-10-7-25(14-32)6-5-17-11-19(16(2)30-22(17)31-25)23-27-8-4-9-28-23/h4,8-9,11-13,15H,5-7,10,14H2,1-3H3,(H,30,31)/t15-,25+/m1/s1
InChIKeyPARGFYLSRQUWHR-BZQUYTCOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-07258669 Procurement Guide: Baseline Characterization of a Clinical-Stage MC4R Antagonist


PF-07258669 (CAS: 2755890-53-8), systematically designated as (2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one, is a synthetic, orally bioavailable small-molecule antagonist of the melanocortin-4 receptor (MC4R) [1]. This compound belongs to a class of spiro-naphthyridine derivatives developed for the potential treatment of appetite loss and cachexia. It has progressed to Phase I clinical trials [1][2]. A specific crystalline form is described in patent US20250084084 [3].

Why Generic Substitution Fails: The Critical Role of Spirocyclic Conformation and Pyrimidine Substituent in PF-07258669


In-class MC4R antagonists cannot be assumed interchangeable due to the stringent structural requirements for high-affinity binding and favorable ADME properties. The discovery of PF-07258669 involved the introduction of a spirocyclic conformational constraint, which was essential for simultaneously optimizing MC4R potency and ADME attributes while avoiding hERG active metabolites observed in earlier, non-spirocyclic series leads [1]. Furthermore, the specific 6-pyrimidin-2-yl substituent on the naphthyridine core is a key determinant of binding affinity. Substitution with alternative heterocycles, such as 2-methyl-2H-tetrazol-5-yl or 1-methyl-1H-pyrazol-4-yl, results in a 3- to 5-fold decrease in binding affinity (Ki), underscoring the critical nature of this precise molecular architecture for optimal target engagement [2][3][4].

Quantitative Evidence Guide for PF-07258669: Differentiated Performance vs. Structural Analogs


Superior MC4R Binding Affinity of PF-07258669 vs. Pyrimidine-Derived Comparator

PF-07258669 exhibits a 2.33-fold higher binding affinity for the human MC4R compared to a close structural analog (BDBM711481) that differs only in the deuteration of the pyrimidine ring. This difference is observed under identical assay conditions [1][2].

MC4R antagonist Binding affinity Radioligand competition

PF-07258669 Demonstrates 3.3-Fold Higher MC4R Affinity vs. Methyl-Tetrazole Analog

Replacement of the 6-pyrimidin-2-yl group in PF-07258669 with a 2-methyl-2H-tetrazol-5-yl group (BDBM711476) results in a significant loss of potency, with a 3.3-fold decrease in binding affinity for MC4R [1][2].

MC4R antagonist Binding affinity Structure-activity relationship

PF-07258669 Exhibits 5.2-Fold Higher MC4R Affinity vs. Methyl-Pyrazole Analog

Substituting the pyrimidine ring with a 1-methyl-1H-pyrazol-4-yl group (BDBM711479) leads to a 5.2-fold reduction in binding affinity for MC4R compared to PF-07258669, highlighting the superior fit of the pyrimidine substituent within the receptor binding pocket [1][2].

MC4R antagonist Binding affinity Structure-activity relationship

In Vivo Proof-of-Concept: PF-07258669 Demonstrates Dose-Dependent Efficacy in an Aged Rat Model of Cachexia

PF-07258669 has demonstrated robust, dose-dependent increases in food intake and body weight in an aged rat model of cachexia, a preclinical model highly relevant for evaluating compounds intended to treat appetite loss [1][2]. While specific quantitative data for this model is not publicly available for the comparators listed above, this in vivo validation distinguishes PF-07258669 from many earlier MC4R antagonists that failed to translate in vitro potency to in vivo efficacy.

Cachexia In vivo efficacy Appetite stimulation

Optimal Research and Industrial Application Scenarios for PF-07258669


MC4R Antagonism in Preclinical Cachexia/Anorexia Models

Given its robust efficacy in an aged rat model of cachexia [1], PF-07258669 is optimally suited for in vivo studies investigating the role of MC4R antagonism in appetite stimulation and body weight regulation. Its oral bioavailability [1] allows for convenient dosing in long-term efficacy studies, which is a significant advantage over peptide-based MC4R antagonists requiring injection.

High-Throughput Screening for MC4R Antagonist Selectivity Profiling

The high affinity of PF-07258669 for MC4R (Ki = 0.18 nM) [2] makes it an ideal reference standard in high-throughput screening campaigns aimed at identifying novel MC4R antagonists. Its well-characterized in vitro profile allows for precise benchmarking of new chemical entities against a clinically validated standard.

Crystallography and Structural Biology Studies of MC4R

The specific crystalline form of PF-07258669 described in US20250084084 [3] provides a defined, reproducible solid-state material. This is particularly valuable for structural biology applications, such as co-crystallization studies with the MC4R receptor, where a homogeneous and well-characterized ligand form is essential for obtaining high-resolution structural data.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and ADME Studies

As a compound that has progressed to Phase I clinical trials [4], PF-07258669 possesses a well-defined PK/PD relationship. This makes it a superior tool for researchers developing and validating PK/PD models for MC4R antagonists, as its in vivo behavior has been extensively characterized in both preclinical and early clinical settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,2R)-PF-07258669

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.